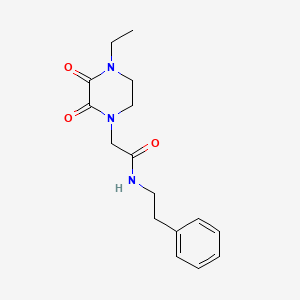

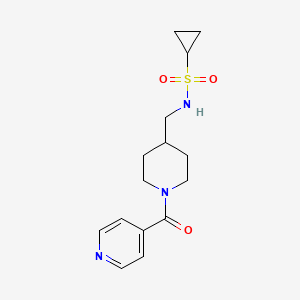

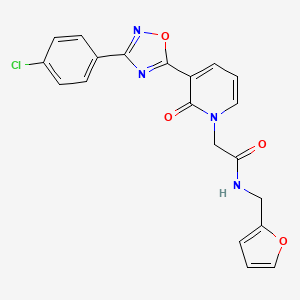

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide” belong to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with an appropriate carbonyl compound . The exact method can vary depending on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s molecular structure and stereochemistry .Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on their functional groups. Piperazines, for example, are known to undergo reactions with acids and bases, and can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility, and determining its molecular formula and weight .Mécanisme D'action

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide inhibits the activity of enzymes by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects, including the inhibition of proteases and kinases, induction of apoptosis, and antimicrobial and antitumor properties. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. This compound also has a well-defined mechanism of action, making it a useful tool for studying enzyme inhibition and apoptosis. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Orientations Futures

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has shown promising results in scientific research, and several future directions can be explored. These include the development of this compound-based therapeutics for the treatment of various diseases, including cancer, inflammatory diseases, and microbial infections. Further studies can also be conducted to optimize the synthesis and purification methods of this compound, as well as to explore its potential applications in drug delivery systems. Additionally, the development of this compound analogs with improved properties and efficacy can be explored.

Méthodes De Synthèse

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide can be synthesized using several methods, including the reaction of N-phenethylacetamide with ethyl oxalyl chloride, followed by the reaction of the resulting intermediate with piperazine. Another method involves the reaction of N-phenethylacetamide with ethyl glyoxylate, followed by the reaction of the resulting intermediate with piperazine. The yield and purity of this compound can be optimized by adjusting the reaction conditions and purification methods.

Applications De Recherche Scientifique

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in several disease processes. This compound has also been shown to have antimicrobial and antitumor properties, making it a potential candidate for the development of novel therapeutic agents.

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-18-10-11-19(16(22)15(18)21)12-14(20)17-9-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGKFRLVVJXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

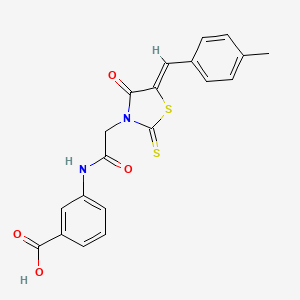

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

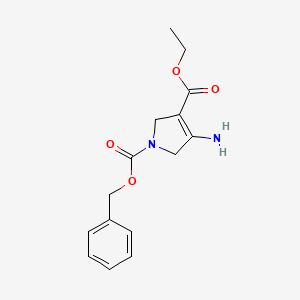

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)

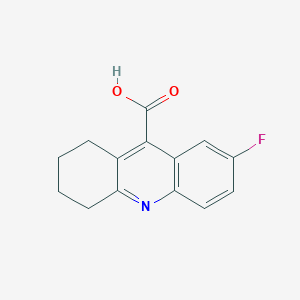

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)